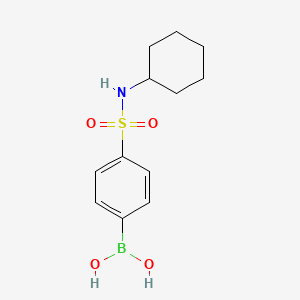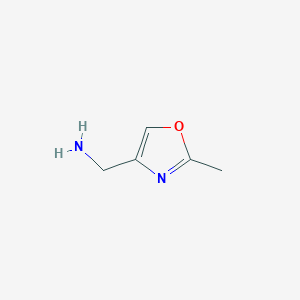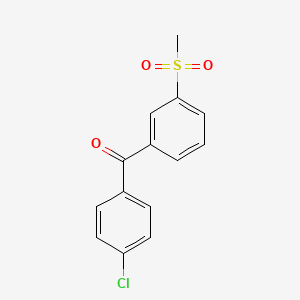
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
Overview
Description
“(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone” is a chemical compound with the CAS Number: 1097140-03-8 . It has a molecular weight of 294.76 . The IUPAC name for this compound is (4-chlorophenyl)[3-(methylsulfonyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.76 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Reactivity
- Synthesis and Functionalization : (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized by oxidation of its benzo[b]thiophene derivative. This compound undergoes nucleophilic addition, leading to functionalized benzo[b]thiophenes (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Structural and Electronic Properties
- Spectroscopic and Quantum Chemical Analysis : A detailed experimental and theoretical vibrational study of a molecule structurally similar to (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone, with in-depth DFT analysis and comparison of experimental and theoretical data, was conducted to understand its stability and reactivity (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
- Dynamics, Polarity, and Thermal Properties : The dynamics and thermal properties of various isomers of (4-acetyloxyphenyl)-(chlorophenyl)-methanone were examined, focusing on the effects of chlorine atom placement on these properties (Saiz, Álvarez, Riande, Pinto, & Salom, 1996).
Process Development
- Process Development for Synthesis : Efficient synthesis routes for similar compounds, focusing on high yield and purity, were developed. These processes were successfully scaled for clinical pilot plant production (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).
Biological Activities
- Antimicrobial and Antifungal Effects : A compound structurally related to (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone demonstrated antibacterial and antifungal effects. Docking simulation was also performed to understand its bioactivity (Shahana & Yardily, 2020).
- Anticancer and Antituberculosis Studies : Derivatives of 1-(4-Chlorophenyl) cyclopropyl](piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities, highlighting the potential of structurally similar compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Luminescence and Electrochemical Properties
- Luminescence Switching : A donor-acceptor molecule structurally similar to (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone exhibited unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence (Wen, Xiao, Liu, Tian, De, Lu, Yang, Zou, Lv, Zhang, Su, & Yang, 2021).
- Electrooxidation and Analytical Determination : A study on the electrooxidation of dimethomorph, which produces a compound similar to (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone, provided insights into the electrochemical properties and analytical determination of such compounds (Lucas, Nascimento, Freire, Camelo, Longhinotti, Lima-Neto, & Correia, 2013).
properties
IUPAC Name |
(4-chlorophenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIHMUOXNWJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



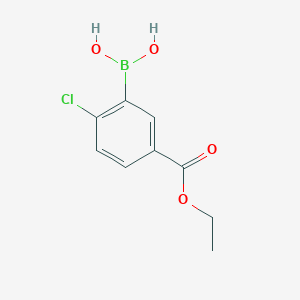
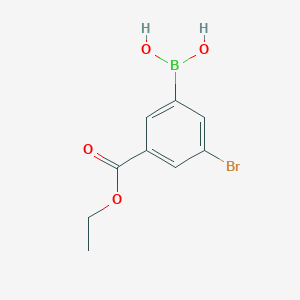
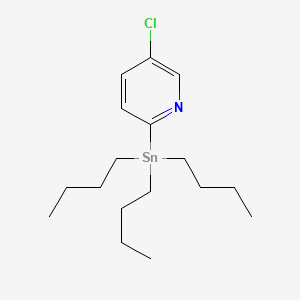
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)

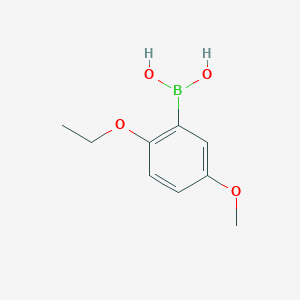
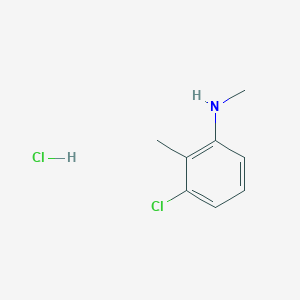
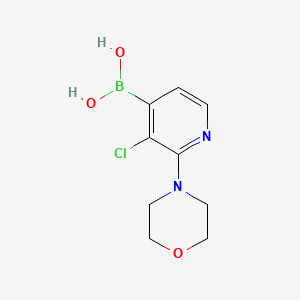
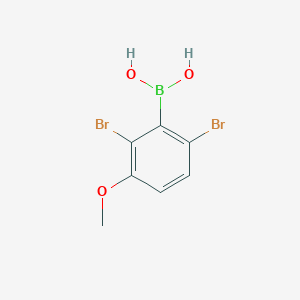
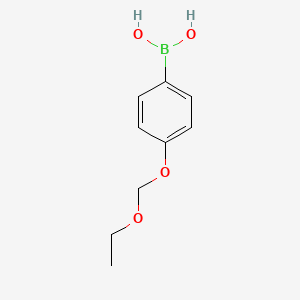
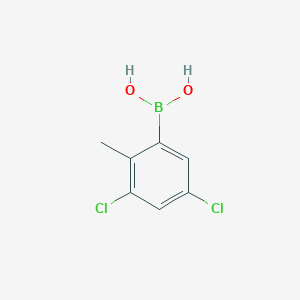
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
